molecular formula C9H9N3O2S B11882206 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No.: B11882206
M. Wt: 223.25 g/mol
InChI Key: GUJHBPLVHOTMCE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as EDC-HCl .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (PHD2). By inhibiting this enzyme, the compound can affect various cellular processes, including angiogenesis and erythropoiesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific cyclopropyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These structural features may contribute to its selectivity and potency as an anticancer agent .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

6-cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-4-11-12-7(8(13)14)6(5-2-3-5)10-9(12)15-4/h5H,2-3H2,1H3,(H,13,14)

InChI Key

GUJHBPLVHOTMCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C3CC3)C(=O)O

Origin of Product

United States

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